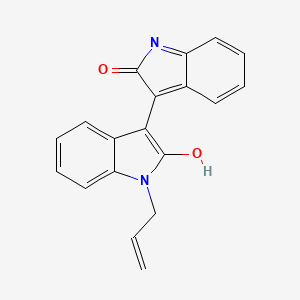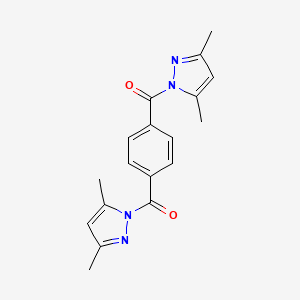
1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3,3'-biindole-2,2'(1H,1'H)-dione, also known as BIQ or 3,3'-biindolin-2-one, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. BIQ is a yellow crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Wissenschaftliche Forschungsanwendungen
1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione has shown potential applications in various fields of science. It has been studied for its anticancer, antimicrobial, and antioxidant properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been reported to have antimicrobial activity against various bacteria and fungi, including drug-resistant strains. Additionally, this compound has been shown to possess antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Wirkmechanismus
The exact mechanism of action of 1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione is not fully understood. However, it has been suggested that this compound exerts its anticancer and antimicrobial effects by inducing apoptosis, inhibiting cell proliferation, and disrupting bacterial cell membranes. The antioxidant activity of this compound is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, which could be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione is its low toxicity, making it a safer alternative to other anticancer and antimicrobial agents. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of this compound can be challenging, and the yields can vary depending on the reaction conditions.
Zukünftige Richtungen
There are several future directions for the study of 1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Another direction could be to investigate the potential of this compound as a drug candidate for the treatment of cancer and infectious diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on various physiological processes.
Synthesemethoden
Various methods have been reported for the synthesis of 1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione. One of the most commonly used methods involves the condensation of indole-3-carboxaldehyde and indole-3-acetaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate. The reaction yields this compound as a yellow solid in good yield. Other methods involve the use of different catalysts and reaction conditions, such as microwave irradiation and ultrasound-assisted synthesis.
Eigenschaften
IUPAC Name |
3-(2-hydroxy-1-prop-2-enylindol-3-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-2-11-21-15-10-6-4-8-13(15)17(19(21)23)16-12-7-3-5-9-14(12)20-18(16)22/h2-10,23H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGVQTITFOESHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196544 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)

![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)

![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5700848.png)
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)
